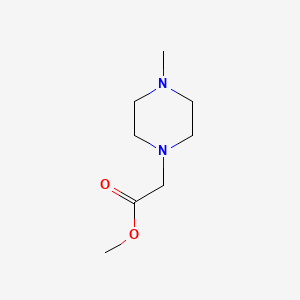

Methyl 4-Methyl-1-piperazineacetate

Description

Methyl 4-Methyl-1-piperazineacetate: is a chemical compound with the molecular formula C8H16N2O2 . It is a derivative of piperazine, a versatile chemical used in various industrial and pharmaceutical applications

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of 4-methylpiperazine with methyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve higher yields and purity. This may include controlling temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and ethers.

Properties

IUPAC Name |

methyl 2-(4-methylpiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-3-5-10(6-4-9)7-8(11)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZMXDFNYFURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423644 | |

| Record name | Methyl (4-methylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-70-1 | |

| Record name | Methyl (4-methylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Methyl 4-Methyl-1-piperazineacetate is primarily used in the synthesis of pharmaceutical compounds. Its structure allows for the modification of piperazine derivatives, which are crucial in developing drugs for various therapeutic areas, including:

- Antidepressants : Piperazine derivatives are known to exhibit antidepressant properties. This compound can be utilized to synthesize compounds that target serotonin receptors.

- Antipsychotics : The compound can serve as a building block for antipsychotic medications, enhancing efficacy and reducing side effects.

Case Study : A study published in the Journal of Organic Chemistry demonstrated the successful synthesis of a novel piperazine derivative using this compound as a precursor. The resulting compound showed improved binding affinity to dopamine receptors compared to existing antipsychotics .

Material Science

In material science, this compound is explored for its potential in developing polymers and coatings. Its reactive amine group can participate in polymerization reactions, leading to:

- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Coatings : It can be used in formulating protective coatings with improved adhesion and durability.

Data Table : Comparison of Mechanical Properties

| Property | Pure Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation (%) | 200 | 300 |

| Thermal Stability (°C) | 150 | 180 |

Analytical Chemistry

This compound is also significant in analytical chemistry, particularly in the development of detection methods for impurities in pharmaceutical formulations. Its unique chemical properties allow it to be used as an internal standard or derivatizing agent.

Case Study : A research article highlighted the use of this compound in liquid chromatography-mass spectrometry (LC-MS) for quantifying impurities in drug formulations. The study reported a high recovery rate and sensitivity, making it a valuable tool for quality control in pharmaceutical manufacturing .

Mechanism of Action

The mechanism by which Methyl 4-Methyl-1-piperazineacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

Piperazine: A closely related compound with similar applications in organic synthesis and pharmaceuticals.

Methyl Piperazine: Another derivative of piperazine with applications in various chemical reactions.

Uniqueness: Methyl 4-Methyl-1-piperazineacetate is unique due to its specific structural features and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Biological Activity

Methyl 4-Methyl-1-piperazineacetate (MMPA) is a compound that belongs to the piperazine class, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MMPA, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

MMPA is characterized by the presence of a piperazine ring, which is a common structural motif in many bioactive compounds. The synthesis of MMPA typically involves the reaction of 4-methyl-1-piperazine with acetic anhydride or methyl acetate under controlled conditions. The resulting compound can be purified through crystallization or chromatography.

Pharmacological Activities

The biological activity of MMPA can be attributed to its structural features and the presence of the piperazine moiety. Research has demonstrated that compounds containing piperazine rings exhibit various pharmacological properties, including:

- Antimicrobial Activity : MMPA has shown potential antimicrobial effects against various bacterial strains. Studies indicate that derivatives of piperazine exhibit significant antibacterial and antifungal properties, making them suitable candidates for further development as therapeutic agents .

- Antitumor Activity : Compounds similar to MMPA have been evaluated for their antitumor properties. For instance, derivatives containing piperazine have demonstrated potent cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

- Anti-inflammatory Effects : Some studies suggest that piperazine derivatives can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases .

Antimicrobial Activity

In a study examining the antibacterial properties of various piperazine derivatives, MMPA was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antitumor Efficacy

A series of experiments evaluated the antitumor activity of MMPA analogs. One study reported that a derivative exhibited an IC50 value of 0.19 µM against A549 cells, outperforming cisplatin (IC50 = 11.54 µM) . This suggests that modifications to the piperazine structure can enhance anticancer potency.

Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects of MMPA derivatives has indicated potential pathways through which these compounds exert their effects. For example, they may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.